molecular formula C13H11N5OS B2759084 2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one CAS No. 860649-09-8

2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2759084
CAS RN: 860649-09-8
M. Wt: 285.33
InChI Key: KSXNSCQBHUJUPM-IZZDOVSWSA-N
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Description

2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C13H11N5OS and its molecular weight is 285.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing structures similar to the compound . For instance, the synthesis of imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines highlights the compound's versatility as a building block for creating partially saturated bicyclic compounds. Such processes involve reactions with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate, affording a range of derivatives with potential for further functionalization and study (Pätzel, Bohrisch, & Liebscher, 1991).

Reactivity and Functionalization

The reactivity of 1,2,4-trisubstituted imidazoles with azodicarbonyl compounds has been explored, indicating the potential for electrophilic attack and formation of novel derivatives. This reactivity is highly dependent on the substitution pattern on the imidazole ring, showcasing the nuanced chemical behavior of such compounds and their analogs (Yamazaki, Arima, & Udagawa, 1996).

Antioxidative Activity

A series of novel S-substituted derivatives demonstrated significant antioxidative activity, with some compounds showing superior performance compared to traditional antibiotics. This research underlines the potential health and medical applications of these compounds, particularly in combating oxidative stress (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).

Antimicrobial Activities

Research into the antimicrobial properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid revealed significant antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hussain, Sharma, & Amir, 2008).

properties

IUPAC Name

(4E)-2-methylsulfanyl-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-20-13-16-11(12(19)17-13)6-9-2-4-10(5-3-9)18-8-14-7-15-18/h2-8H,1H3,(H,16,17,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXNSCQBHUJUPM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one

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